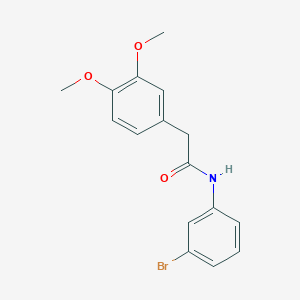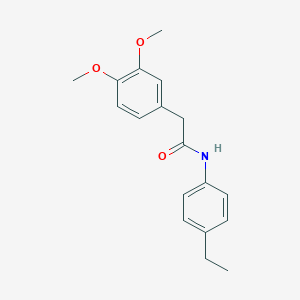
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide, also known as TFB, is a chemical compound that has been widely studied for its potential use in scientific research. TFB belongs to the class of compounds known as benzamides, which have been found to have a wide range of biological activities.
作用机制
The mechanism of action of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide is believed to involve its binding to the 5-HT2A receptor, where it acts as a competitive antagonist. By blocking the binding of serotonin to this receptor, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide can modulate the activity of the receptor and alter the downstream signaling pathways that it regulates. This, in turn, can have a wide range of effects on physiological processes, depending on the specific context in which N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide are complex and depend on a variety of factors, including the dose, route of administration, and specific context in which it is used. Some of the effects that have been reported include alterations in mood, perception, and cognition, as well as changes in inflammation and tumor growth.
实验室实验的优点和局限性
One of the main advantages of using N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its selectivity and potency as a 5-HT2A receptor antagonist. This makes it a useful tool for studying the function of this receptor and its downstream signaling pathways. However, there are also some limitations to using N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide, including the fact that it may have off-target effects on other receptors and signaling pathways. Additionally, the optimal dose and route of administration for N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide may vary depending on the specific experimental context.
未来方向
There are several potential future directions for research on N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide. One area of focus could be on developing more selective and potent 5-HT2A receptor antagonists that can be used as tools for studying this receptor and its downstream signaling pathways. Additionally, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide and other benzamide compounds could be further investigated for their potential therapeutic applications in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, research could also focus on understanding the off-target effects of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide and other benzamides, and identifying ways to minimize these effects in future studies.
合成方法
The synthesis of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3-fluoroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions and yields N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide in good purity and yield. The synthesis of N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been reported in several research papers, and the procedure is well-established.
科学研究应用
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have a wide range of potential applications in scientific research. One of the main areas of focus has been its potential use as a tool for studying the function of the serotonin 5-HT2A receptor. N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been shown to be a selective and potent antagonist of this receptor, which is involved in a variety of physiological processes, including mood regulation, perception, and cognition.
In addition to its use as a tool for studying the 5-HT2A receptor, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has also been investigated for its potential use in the treatment of various diseases. For example, N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide has been found to have anti-inflammatory and anti-tumor properties, and has been studied as a potential treatment for cancer and other inflammatory diseases.
属性
分子式 |
C16H16FNO4 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H16FNO4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,1-3H3,(H,18,19) |
InChI 键 |
QPKLIHPVHWPIPG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)F |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)

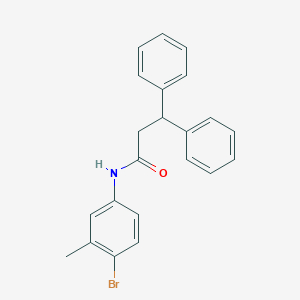

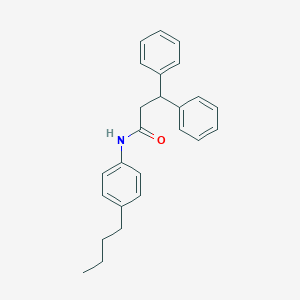


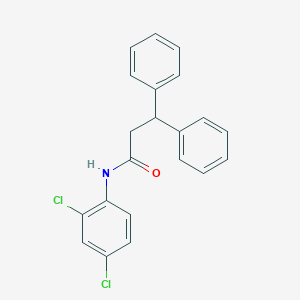
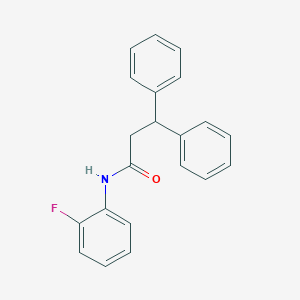
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
